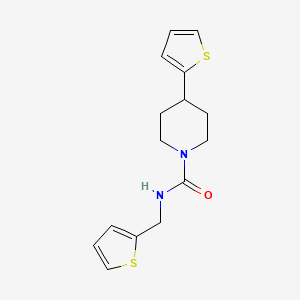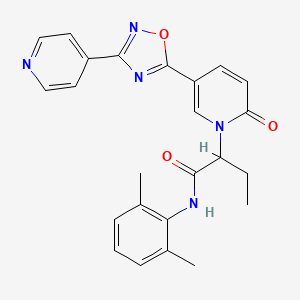
(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate” is a chemical compound with the CAS Number: 331459-93-9 . It has a molecular weight of 335.2 and its IUPAC name is 5-bromo-2-methoxybenzyl 4-methylbenzoate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate” is a solid compound . It has a molecular weight of 335.2 .Aplicaciones Científicas De Investigación
Bromophenol Derivatives in Red Algae
Research on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds with potential applications in the study of natural products with antimicrobial and anticancer properties. Although specific derivatives of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate were not active against certain cancer cell lines and microorganisms, the study contributes to understanding the chemical diversity and potential utility of marine-derived compounds in biotechnological applications (Zhao et al., 2004).
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives highlighted their potential in photodynamic therapy (PDT) for cancer treatment. A specific derivative, showing high singlet oxygen quantum yield, suggests that structurally similar compounds to (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate could be synthesized and characterized for PDT applications. These findings emphasize the relevance of such compounds in developing new photosensitizers with remarkable potential in cancer treatment (Pişkin et al., 2020).
Synthesis of Important Intermediates
Research on the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for synthesizing natural products with biological activities, illustrates the importance of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate in organic synthesis. This study showcases the potential of such compounds in the development of pharmaceuticals and biologically active molecules (Lou Hong-xiang, 2012).
Antioxidant Activities of Marine-Derived Compounds
A study on the isolation, characterization, and antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate, highlights their potent antioxidant activities. Such compounds are suggested as excellent sources of natural antioxidants, indicating their potential application in food preservation and health supplements (Li et al., 2011).
Antimicrobial Activities of Bromophenols
Another study on the antimicrobial properties of bromophenols from Rhodomela confervoides, including those structurally related to (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate, identified compounds with moderate to strong activity against various bacterial strains. This research supports the potential use of such compounds in developing new antimicrobial agents (Xu et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to take in case of exposure, such as washing with plenty of soap and water, removing contaminated clothing, and seeking medical attention .
Propiedades
IUPAC Name |
(5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIMWJODVKKLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828340.png)
![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2828341.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2828345.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2828346.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828349.png)

![3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2828353.png)
![3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828355.png)

